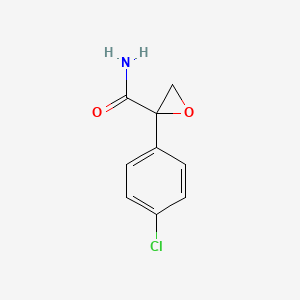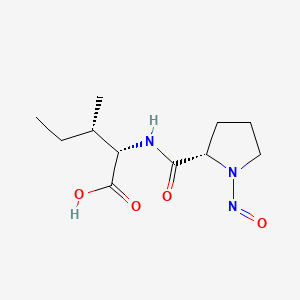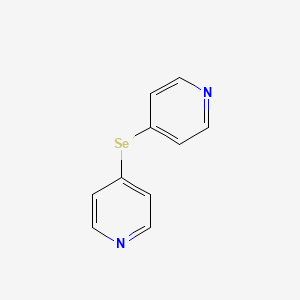
4,4'-Selenobispyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Selenobispyridine is an organic compound with the chemical formula C10H8N2Se. It belongs to the class of chalcogenobispyridines, which are characterized by the presence of a chalcogen atom (in this case, selenium) bridging two pyridine rings. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Selenobispyridine typically involves the reaction of 4-bromopyridine with sodium selenide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation of the selenium. The reaction proceeds via a nucleophilic substitution mechanism, where the selenium anion displaces the bromine atom on the pyridine ring.
Industrial Production Methods: While specific industrial production methods for 4,4’-Selenobispyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive selenium species.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Selenobispyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-Selenobispyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and its potential as an antioxidant.
Medicine: Research is ongoing into the potential therapeutic applications of selenium-containing compounds, including 4,4’-Selenobispyridine, due to their antioxidant properties.
Industry: The compound can be used in the development of materials with unique electronic properties, such as conductive polymers and semiconductors.
Mécanisme D'action
The mechanism by which 4,4’-Selenobispyridine exerts its effects is largely dependent on its ability to interact with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the pyridine rings can coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4,4’-Oxybispyridine: Similar in structure but contains an oxygen atom instead of selenium.
2,2’-Bipyridine: Lacks the bridging chalcogen atom and has different electronic properties.
4,4’-Bipyridine: Similar structure but without the chalcogen bridge.
Uniqueness: 4,4’-Selenobispyridine is unique due to the presence of the selenium atom, which imparts distinct electronic and redox properties. This makes it particularly valuable in studies related to redox chemistry and the development of materials with specific electronic characteristics.
Propriétés
Numéro CAS |
87385-48-6 |
|---|---|
Formule moléculaire |
C10H8N2Se |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
4-pyridin-4-ylselanylpyridine |
InChI |
InChI=1S/C10H8N2Se/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H |
Clé InChI |
ALCCCQFUEZJBIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1[Se]C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


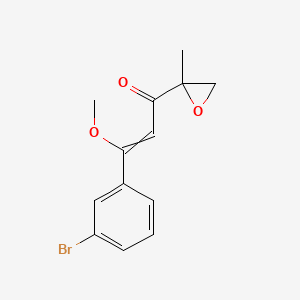

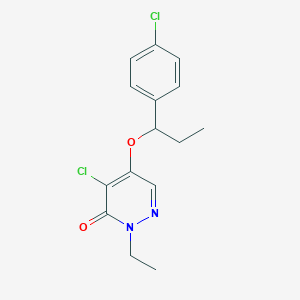
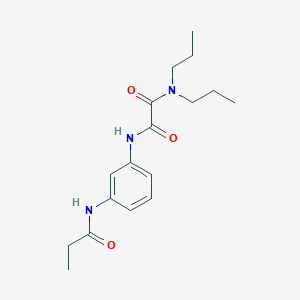
silane](/img/structure/B14398358.png)
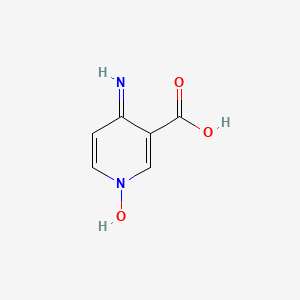
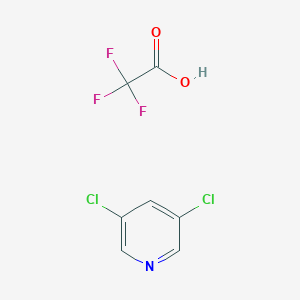
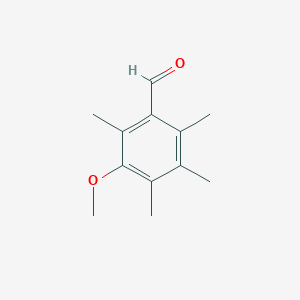
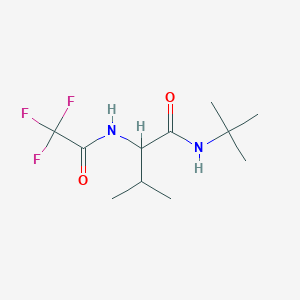
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)


